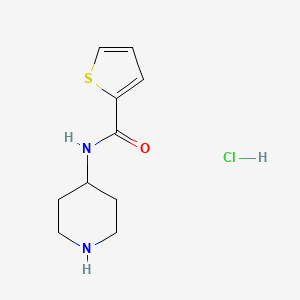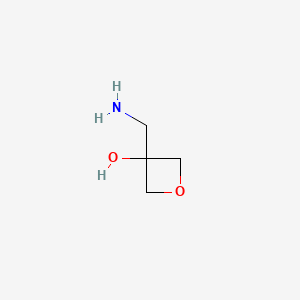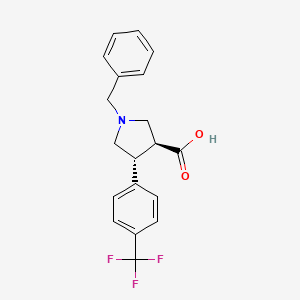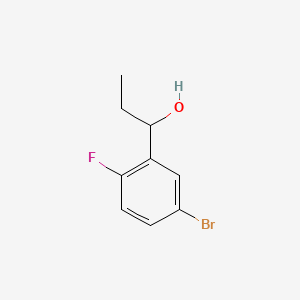
1-(5-Bromo-2-fluorophenyl)propan-1-ol
Descripción general
Descripción
1-(5-Bromo-2-fluorophenyl)propan-1-ol is a chemical compound with the formula C9H10BrFO . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom and a fluorine atom attached to a phenyl group, which is further attached to a propan-1-ol group .Aplicaciones Científicas De Investigación
Synthesis and Applications in Organic Chemistry
1-(5-Bromo-2-fluorophenyl)propan-1-ol is not directly mentioned in the available literature; however, compounds with similar bromo-fluoro-aryl structures have been studied for their synthesis and applications in organic chemistry. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, an intermediate for the manufacture of flurbiprofen, highlights the relevance of bromo-fluorinated compounds in pharmaceutical manufacturing. The described synthesis method addresses the challenges associated with the use of palladium and toxic phenylboronic acid, offering a more practical approach for large-scale production. This synthesis could provide insights into the handling and potential applications of this compound in the pharmaceutical industry, demonstrating the broader relevance of bromo-fluorinated compounds in medicinal chemistry (Qiu et al., 2009).
Antifungal and Anticancer Applications
Fluorinated compounds have significant applications in treating various diseases, including cancer and fungal infections. For instance, Flucytosine, a synthetic antimycotic compound, demonstrates the utility of fluorinated molecules in medical treatments. Although not directly related to this compound, the conversion of Flucytosine to 5-fluorouracil within fungal cells and its subsequent inhibition of RNA and DNA synthesis underline the potential of fluorinated compounds in therapeutics. This suggests a possible area of research into the antimicrobial and anticancer properties of this compound, leveraging the biological activities of fluorinated pharmacophores (Vermes et al., 2000).
Fluorinated Compounds in Chemotherapy
The development and application of fluorinated drugs, such as 5-Fluorouracil (5-FU) and its orally-administrable derivatives (UFT, S-1, capecitabine), for cancer treatment further illustrate the significance of fluorine in drug design and pharmacology. These studies demonstrate the broad antitumor activity of 5-FU, its combination with other anticancer drugs, and the development of oral formulations to improve therapeutic efficacy and patient compliance. The research into fluorinated pyrimidines and their impact on nucleic acid structure and function could guide the investigation into similar compounds like this compound for potential anticancer applications (Miura et al., 2010).
Environmental and Toxicological Studies
While the direct environmental impact and toxicology of this compound are not covered, the broader concern regarding the environmental presence and toxicity of brominated and fluorinated compounds is notable. Research on the environmental concentrations and toxicology of related substances, such as 2,4,6-tribromophenol, highlights the importance of understanding the environmental fate, biological effects, and potential health risks associated with bromo-fluoro-chemicals. This underscores the need for comprehensive environmental and toxicological assessments of this compound, considering its structural similarities to environmentally relevant brominated and fluorinated compounds (Koch & Sures, 2018).
Safety and Hazards
When handling 1-(5-Bromo-2-fluorophenyl)propan-1-ol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . It should be used only in well-ventilated areas and away from heat, sparks, open flames, and hot surfaces .
Propiedades
IUPAC Name |
1-(5-bromo-2-fluorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5,9,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMSCWQKJDTWGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)Br)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30730661 | |
| Record name | 1-(5-Bromo-2-fluorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30730661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1197943-64-8 | |
| Record name | 1-(5-Bromo-2-fluorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30730661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl-](/img/structure/B597922.png)

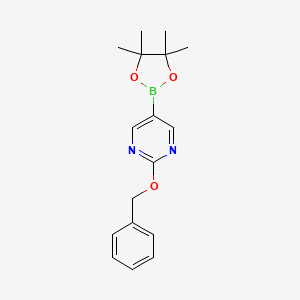
![4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B597925.png)
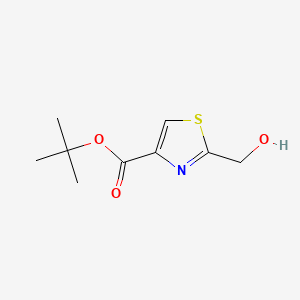
![8-Bromoimidazo[1,2-a]pyridin-5-amine](/img/structure/B597935.png)
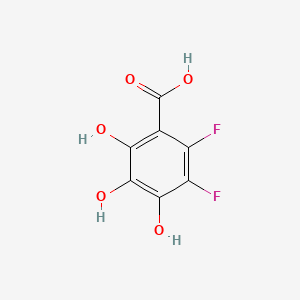
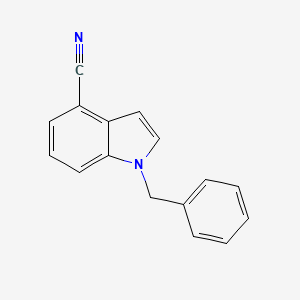


![6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B597942.png)
